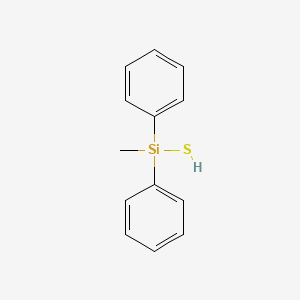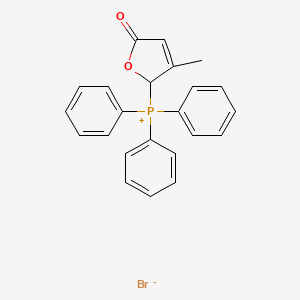
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a furan ring substituted with a methyl group and a keto group, along with a triphenylphosphanium moiety attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of 3-methyl-5-oxo-2,5-dihydrofuran with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromide ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its reactive functional groups. The triphenylphosphanium moiety can participate in nucleophilic substitution reactions, while the furan ring and keto group can undergo various transformations. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one: This compound shares the furan ring structure but has different substituents and functional groups.
2,3-Dihydro-5-methylfuran: Similar in having a furan ring with a methyl group but lacks the triphenylphosphanium moiety.
Uniqueness
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is unique due to the presence of the triphenylphosphanium group, which imparts distinct reactivity and potential applications compared to other furan derivatives. This makes it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
60270-04-4 |
|---|---|
分子式 |
C23H20BrO2P |
分子量 |
439.3 g/mol |
IUPAC名 |
(3-methyl-5-oxo-2H-furan-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H20O2P.BrH/c1-18-17-22(24)25-23(18)26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-17,23H,1H3;1H/q+1;/p-1 |
InChIキー |
XZLPXWPOUVSRBE-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=O)OC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


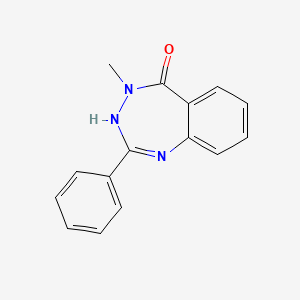
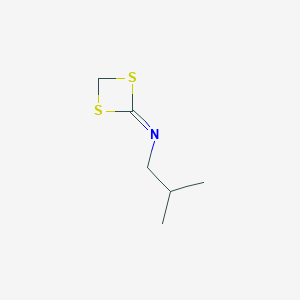
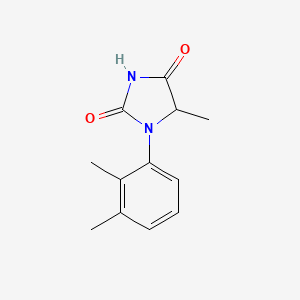
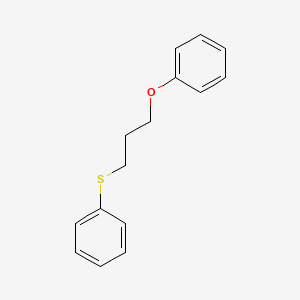
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)

![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)
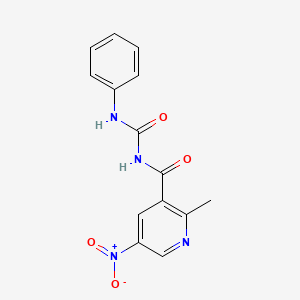
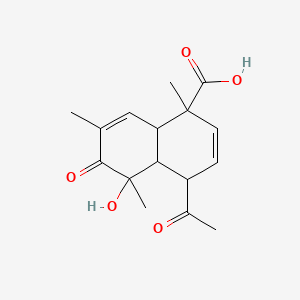


![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
